Comparative Physicochemical Property Analysis: 5-Amino-4-chloro-2-fluorobenzoic Acid vs. 5-Amino-2-chloro-4-fluorobenzoic Acid
The target compound (5-Amino-4-chloro-2-fluorobenzoic acid, CAS 957187-25-6) differs fundamentally from its regioisomer 5-Amino-2-chloro-4-fluorobenzoic acid (CAS 172404-33-0) in its substitution pattern . While both share the molecular formula C7H5ClFNO2 and molecular weight of 189.57, their distinct atom connectivity leads to differences in calculated physicochemical properties that influence synthetic behavior and downstream applications . For instance, the target compound has an exact mass of 188.99900, a topological polar surface area (PSA) of 63.32 Ų, a LogP of 2.34070, and one rotatable bond . The regioisomer's specific values are not identically reported in the same source, but its structural differences (chloro at 2, fluoro at 4) will inherently alter its electronic distribution and hydrogen bonding capacity, impacting its use in specific reactions like those for Saflufenacil-d7 synthesis .
| Evidence Dimension | Physicochemical Properties (Substitution Pattern & Computed Values) |
|---|---|
| Target Compound Data | Substitution: Amino (5), Chloro (4), Fluoro (2); Exact Mass: 188.99900; PSA: 63.32 Ų; LogP: 2.34070; Rotatable Bonds: 1 |
| Comparator Or Baseline | 5-Amino-2-chloro-4-fluorobenzoic acid (CAS 172404-33-0): Substitution: Amino (5), Chloro (2), Fluoro (4); Exact Mass and other computed values not identically reported in a comparable format. |
| Quantified Difference | The primary differentiation lies in the substitution pattern (4-Cl,2-F vs. 2-Cl,4-F), which leads to distinct reactivity and applications. For example, the regioisomer is a known intermediate for Saflufenacil-d7, while the target compound is a more general intermediate for halogenated aromatic frameworks . |
| Conditions | Computational predictions based on molecular structure. |
Why This Matters
The specific substitution pattern dictates the compound's utility in specific synthetic pathways; using the wrong isomer can lead to reaction failure or the synthesis of an incorrect product.
